Ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)-

Description

Chemical Identity and Nomenclature

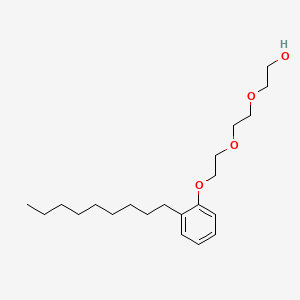

Ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)- is systematically identified through multiple Chemical Abstracts Service registry numbers, reflecting variations in structural isomers and naming conventions. The compound is registered under Chemical Abstracts Service number 89820-46-2, representing one specific structural arrangement within the broader family of nonylphenol ethoxylates. Alternative nomenclature systems refer to this substance as ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)-, emphasizing the systematic naming convention that describes the ethylene oxide chain attachment to the nonylphenol core structure.

The molecular structure of this compound features a phenol ring substituted with a nine-carbon alkyl chain at various positions, most commonly the para position, coupled with a triethylene glycol chain terminating in a hydroxyl group. Related compounds within this chemical family include variations with different degrees of ethoxylation, such as the tetraethoxylated analog 2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethanol, which carries Chemical Abstracts Service number 7311-27-5 and molecular formula C23H40O5. This tetraethoxylated variant demonstrates a molecular weight of 396.56 daltons and exhibits specific physical properties including a boiling point of approximately 480.24 degrees Celsius and a density of 1.0245 grams per cubic centimeter.

The nomenclature complexity extends to include trade names and alternative systematic designations that reflect industrial usage patterns. The compound 2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethanol is also known by synonyms including tetraethylene glycol mono(para-nonylphenyl) ether and 11-(4-nonylphenoxy)-3,6,9-trioxaundecane-1-ol. These alternative names emphasize different aspects of the molecular structure, with some highlighting the glycol ether functionality while others focus on the phenolic substitution pattern.

The structural diversity within nonylphenol ethoxylates arises from variations in both the nonyl substituent configuration and the degree of ethoxylation. The nonyl group can exist in numerous isomeric forms, predominantly branched structures that result from the propylene oligomerization process used in industrial synthesis. Commercial nonylphenol preparations typically consist of mixtures containing primarily para-substituted isomers with smaller quantities of ortho-substituted variants. The branching pattern of the nonyl chain significantly influences the physical and chemical properties of the resulting ethoxylated products, affecting characteristics such as biodegradability and environmental persistence.

Historical Context of Nonylphenol Ethoxylate Derivatives

The development of nonylphenol ethoxylate derivatives emerged from industrial needs for effective nonionic surfactants during the mid-twentieth century. Nonylphenols as a chemical family gained prominence as precursors to commercially important surfactants, with their synthesis representing a significant advancement in detergent chemistry. The compounds found extensive application in manufacturing antioxidants, lubricating oil additives, laundry and dish detergents, emulsifiers, and solubilizers, establishing their importance across multiple industrial sectors.

The production of nonylphenol ethoxylates involves a systematic manufacturing process that begins with the synthesis of nonene through propylene oligomerization. This initial step utilizes acid catalysts such as polyphosphoric acid to facilitate the oligomerization of propylene, generating a complex mixture of structural isomers that serve as precursors for subsequent alkylation reactions. The historical development of this process represents a crucial milestone in industrial organic chemistry, enabling large-scale production of surfactant intermediates.

European production data from 1997 indicates that approximately 77,505 tons of nonylphenol were manufactured, with 81 percent produced through continuous processes and 19 percent via batch production methods. Four major companies dominated nonylphenol production during this period, with import volumes exceeding exports by an additional 5,000 tons. The utilization pattern showed that 60 percent of produced nonylphenol was directed toward nonylphenol ethoxylate synthesis, 37 percent toward resin, plastic, and stabilizer production, and the remaining 3 percent for phenolic oxime manufacture.

The manufacturing methodology for nonylphenol ethoxylates involves three distinct approaches that evolved throughout their industrial development. The first method employs phenol and mixed nonenes in batch processes using montmorillonite clay, fulcat, and phosphoric acid catalysts. The second approach utilizes sulfonated ion exchange resins as catalysts in batch operations, while the third method implements fixed bed ion exchange resins in continuous processing systems. These technological developments reflect the evolution of industrial chemistry toward more efficient and controlled production methods.

The ethoxylation process that produces compounds like ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)- represents a sophisticated chemical transformation that emerged from advances in catalytic chemistry. This process involves the controlled addition of ethylene oxide to nonylphenol under the influence of basic catalysts such as potassium hydroxide. The reaction conditions require elevated temperatures exceeding 100 degrees Celsius, with careful control of ethylene oxide addition rates to manage reaction heat and maintain safe operating parameters.

Historical applications of nonylphenol ethoxylates demonstrated their versatility across numerous industrial sectors. The compounds served as detergents, emulsifiers, and wetting agents in cosmetics, hair products, and defoaming applications. Industrial uses expanded to include textile auxiliaries, leather processing aids, emulsion polymerization, agricultural pesticides, and paint production. This broad application spectrum reflects the unique surfactant properties that made these compounds valuable in diverse manufacturing contexts.

The evolution of nonylphenol ethoxylate chemistry also encompasses the development of related compounds such as nonoxynols, which represent mixtures of nonionic surfactants produced through ethoxylation of alkylphenols. These compounds vary in their ethylene glycol unit content, resulting in products designated as nonoxynol-4, nonoxynol-7, nonoxynol-9, and higher ethoxylated variants. The systematic development of these product families demonstrates the historical progression from simple alkylphenols to sophisticated ethoxylated derivatives with tailored properties for specific applications.

Properties

IUPAC Name |

2-[2-[2-(2-nonylphenoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O4/c1-2-3-4-5-6-7-8-11-20-12-9-10-13-21(20)25-19-18-24-17-16-23-15-14-22/h9-10,12-13,22H,2-8,11,14-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSSTYXBZTUGSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=CC=C1OCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181646 | |

| Record name | Ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27176-95-0 | |

| Record name | Ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027176950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Systems

Alkaline catalysts are universally employed due to their efficacy in promoting ethoxylation:

| Catalyst | Concentration (wt%) | Reaction Rate | EO Distribution | Source |

|---|---|---|---|---|

| NaOH | 0.5–1.0 | Moderate | Narrow | |

| KOH | 0.3–0.8 | High | Moderate | |

| NaOCH₂CH₃ | 0.2–0.5 | Very High | Broad |

Sodium hydroxide (NaOH) is preferred for laboratory-scale synthesis due to its cost-effectiveness and narrow EO distribution. Potassium hydroxide (KOH) offers faster kinetics but may require tighter temperature control to prevent over-ethoxylation. Metal alkoxides, such as sodium ethoxide, accelerate the reaction but yield broader EO distributions, necessitating post-synthesis purification.

Temperature and Pressure

Ethylene oxide’s volatility necessitates pressurized reactors to maintain liquid-phase conditions. Optimal parameters include:

- Temperature : 120–150°C (prevents EO vaporization while minimizing thermal degradation).

- Pressure : 3–5 bar (ensures sufficient EO solubility in the reaction mixture).

Exceeding 150°C risks side reactions, such as the formation of polyethylene glycol (PEG) byproducts via EO homopolymerization.

Industrial-Scale Synthesis

Large-scale production employs continuous stirred-tank reactors (CSTRs) or loop reactors for efficient heat and mass transfer. Key steps include:

- Pre-Mixing : Nonylphenol and catalyst are combined under nitrogen to prevent oxidation.

- EO Dosing : Ethylene oxide is introduced incrementally to control exothermicity and avoid runaway reactions.

- Aging : The mixture is held at reaction temperature for 1–2 hours to ensure complete EO consumption.

- Neutralization : Residual catalyst is neutralized with acetic or phosphoric acid.

- Purification : Unreacted EO and PEG byproducts are removed via vacuum distillation or membrane filtration.

Industrial batches achieve yields of 85–92%, with purity ≥97% confirmed by gas chromatography (GC) and hydroxyl value titration.

Laboratory-Scale Optimization

In research settings, autoclave reactors with precise temperature and pressure control are utilized. A representative protocol involves:

- Charging 4-nonylphenol (1 mol) and NaOH (0.7 wt%) into a dried autoclave.

- Heating to 130°C under nitrogen purge.

- Injecting EO (3.2 mol) over 2 hours while maintaining pressure ≤4 bar.

- Aging for 1 hour at 130°C, followed by cooling to 80°C.

- Neutralizing with acetic acid and filtering to remove salts.

This method yields 89–91% product, with nuclear magnetic resonance (NMR) confirming an average EO number of 3.1.

Analytical Characterization

Post-synthesis analysis ensures compliance with specifications:

| Parameter | Method | Specification |

|---|---|---|

| EO Units | ¹H NMR | 3.0 ± 0.2 |

| Purity | GC-MS | ≥97% |

| Hydroxyl Value | ASTM D4274 | 90–110 mg KOH/g |

| Residual EO | Headspace GC | ≤1 ppm |

¹H NMR (CDCl₃, δ ppm): 0.88 (t, 9H, –C(CH₂)₃), 1.2–1.6 (m, 16H, –CH₂–), 3.5–3.8 (m, 12H, –OCH₂CH₂O–), 4.05 (t, 2H, Ar–O–CH₂).

Chemical Reactions Analysis

Ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)- undergoes various chemical reactions, primarily involving its ether and hydroxyl groups. Common reactions include:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.

Substitution: The ether linkages can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.

Hydrolysis: Under acidic or basic conditions, the ether bonds can be cleaved to yield nonylphenol and ethylene glycol derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Solubilizing Agent : Used in chemical formulations to enhance solubility and reaction rates.

- Emulsifier : Acts as an emulsifying agent in the synthesis of nanoparticles and other chemical products.

2. Biology

- Cell Culture : Employed as a detergent in cell lysis protocols to solubilize proteins and lipids.

- Biological Buffers : Utilized in preparing buffers for biochemical assays due to its ability to maintain pH stability .

3. Medicine

- Pharmaceutical Formulations : Functions as an emulsifying agent to enhance the solubility of hydrophobic drugs, improving their bioavailability.

- Drug Delivery Systems : Investigated for potential applications in targeted drug delivery due to its surfactant properties .

4. Industry

- Detergents and Cleaners : Widely used in the formulation of detergents, emulsifiers, and dispersants for textiles, paper products, and oil recovery processes.

- Agricultural Adjuvants : Enhances the effectiveness of pesticide formulations by improving wetting and spreading on plant surfaces.

Case Study 1: Environmental Impact

Research has indicated that nonylphenol ethoxylates (including ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)-) can disrupt endocrine function in aquatic organisms. A study highlighted increased vitellogenesis in rainbow trout exposed to these compounds, suggesting potential reproductive harm to wildlife .

Case Study 2: Human Health Risks

A study conducted in California linked proximity to applications containing nonylphenol ethoxylates during pregnancy with an increased risk of craniosynostosis, a birth defect characterized by premature skull fusion. This raises concerns regarding human exposure during critical developmental periods .

Mechanism of Action

The primary mechanism of action of ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)- is its ability to reduce surface tension. This is achieved through the alignment of its hydrophobic nonylphenol moiety with hydrophobic surfaces and its hydrophilic ethoxy chains with water molecules. This dual affinity allows it to stabilize emulsions and disperse particles in aqueous solutions .

Comparison with Similar Compounds

Ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)- can be compared to other nonionic surfactants such as:

Diethylene glycol monoethyl ether: Similar in structure but with an ethyl group instead of a nonylphenol group.

Polyethylene glycol: A broader class of compounds with varying chain lengths and functional groups.

Nonylphenol ethoxylates: A group of compounds with varying degrees of ethoxylation, differing in their hydrophilic-lipophilic balance (HLB) values

These comparisons highlight the unique balance of hydrophobic and hydrophilic properties in ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)-, making it particularly effective in applications requiring strong emulsifying and dispersing capabilities.

Biological Activity

Ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)-, also known as 2-[2-(4-nonylphenoxy)ethoxy]ethanol, is a nonionic surfactant with significant biological activity. Its structure, characterized by a long hydrophobic nonylphenol chain and multiple ethoxy groups, allows it to interact with biological membranes, influencing various physiological processes. This article delves into the compound's biological activity, mechanisms of action, applications in research and industry, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2-[2-(4-nonylphenoxy)ethoxy]ethanol is . It features a nonylphenol moiety attached to a polyethoxylated chain, which enhances its surfactant properties. The molecular structure allows for solubility in both aqueous and lipid environments, making it versatile for various applications.

| Property | Value |

|---|---|

| Molecular Formula | C23H40O5 |

| IUPAC Name | 2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethanol |

| Hydrophobicity | High |

| Solubility | Aqueous and lipid-soluble |

As a nonionic surfactant, 2-[2-(4-nonylphenoxy)ethoxy]ethanol alters the physical properties of biological membranes. This alteration can lead to changes in membrane permeability and protein conformation. The compound has been shown to disrupt cell membranes, which is beneficial in applications such as:

- Cell Lysis : Used in laboratory settings to extract proteins from cells.

- Drug Delivery : Enhances the solubility of poorly soluble drugs, facilitating their delivery into biological systems.

Interaction with Biological Membranes

Research indicates that this compound interacts with cellular membranes, potentially leading to:

- Increased Permeability : Alters the fluidity of lipid bilayers, which can enhance the uptake of therapeutic agents.

- Protein Conformation Changes : May affect the function of membrane proteins and receptors.

These properties make it valuable in biotechnological applications and pharmaceutical formulations.

Toxicological Considerations

Despite its utility, exposure to 2-[2-(4-nonylphenoxy)ethoxy]ethanol may cause irritation upon contact with skin or eyes. Long-term exposure has raised concerns regarding its potential endocrine-disrupting effects in aquatic organisms and humans. Regulatory assessments have highlighted the need for further studies on chronic toxicity and environmental impact .

Case Studies and Research Findings

- Cell Lysis Studies : In various laboratory experiments, 2-[2-(4-nonylphenoxy)ethoxy]ethanol has been utilized as a component in lysis buffers for extracting proteins from mammalian cells. The compound effectively disrupts cell membranes while maintaining protein integrity for subsequent analysis .

- Drug Delivery Applications : A study demonstrated that incorporating this surfactant into drug formulations significantly improved the solubility of hydrophobic drugs. This enhancement facilitated higher bioavailability in vivo, showcasing its potential in pharmaceutical applications .

- Endocrine Disruption Research : Investigations into the environmental impact of nonylphenol ethoxylates have revealed potential endocrine-disrupting activities in aquatic species. These findings underscore the importance of assessing long-term exposure risks associated with this compound .

Q & A

Q. What are the recommended synthetic routes for Ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)-, and how can purity be optimized?

Methodological Answer :

- Synthesis : The compound is typically synthesized via sequential etherification. First, nonylphenol reacts with ethylene oxide under alkaline conditions to form nonylphenol ethoxylates. Further ethoxylation steps introduce additional ethylene oxide units. For example, diethylene glycol mono(nonylphenyl) ether (a related structure) is formed by reacting nonylphenol with two equivalents of ethylene oxide .

- Purification : Use fractional distillation or column chromatography to isolate the target compound. Analytical techniques like GC-MS or HPLC should confirm purity (>98%) .

Q. What are the critical physicochemical properties of this compound relevant to experimental design?

Methodological Answer :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C19H32O3 | |

| Molecular Weight | 308.46 g/mol | |

| Solubility | Miscible with organic solvents (e.g., ethanol, DCM) | |

| Boiling Point | ~300°C (estimated) |

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer :

- Exposure Limits : Adhere to occupational exposure limits (OELs) for glycol ether derivatives (e.g., <10 ppm airborne concentration). Use fume hoods and PPE (gloves, goggles) .

- Reproductive Toxicity : Monitor fertility risks in long-term studies. Implement biomonitoring (urinary metabolites) for exposed personnel, as recommended by occupational health guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo models?

Methodological Answer :

- Cross-Species Analysis : Compare metabolic pathways using liver microsomes from rodents vs. humans to identify species-specific detoxification mechanisms .

- Dose-Response Studies : Conduct subchronic exposure experiments (e.g., 90-day rodent studies) to reconcile discrepancies between acute in vitro cytotoxicity (e.g., IC50) and chronic in vivo outcomes .

Q. What advanced analytical techniques are recommended for detecting this compound in environmental or biological matrices?

Methodological Answer :

- LC-MS/MS : Use reverse-phase chromatography with tandem mass spectrometry for trace detection (LOD < 0.1 ng/mL). Optimize ionization parameters (e.g., ESI+) for fragmented ions (e.g., m/z 308 → 121) .

- Biomonitoring : Quantify urinary metabolites (e.g., nonylphenol ethoxylate derivatives) via solid-phase extraction followed by GC-MS .

Q. How does the compound’s environmental persistence impact experimental design for ecotoxicity studies?

Methodological Answer :

- Degradation Studies : Simulate aerobic/anaerobic conditions to measure half-life in soil/water. Use <sup>14</sup>C-labeled analogs to track mineralization rates .

- Aquatic Toxicity : Test Daphnia magna or zebrafish embryos at environmentally relevant concentrations (0.1–10 µg/L) to assess endocrine disruption potential .

Q. What mechanistic insights explain its role in drug delivery systems?

Methodological Answer :

- Solubility Enhancement : Formulate micelles or liposomes using its surfactant properties. Measure critical micelle concentration (CMC) via surface tension assays .

- Permeation Studies : Use Franz diffusion cells with synthetic membranes to evaluate transdermal delivery efficiency for hydrophobic drugs .

Data Contradiction Analysis

Q. How should researchers address conflicting data on its oxidative stability?

Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.